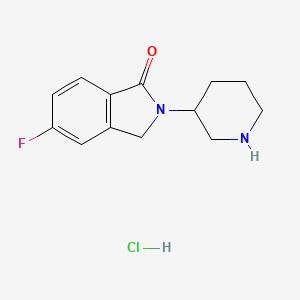

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride

Description

5-Fluoro-2-piperidin-3-yl-3H-isoindol-1-one hydrochloride is a heterocyclic compound featuring an isoindole core substituted with a fluorine atom at the 5-position and a piperidin-3-yl group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C13H16ClFN2O |

|---|---|

Molecular Weight |

270.73 g/mol |

IUPAC Name |

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride |

InChI |

InChI=1S/C13H15FN2O.ClH/c14-10-3-4-12-9(6-10)8-16(13(12)17)11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H |

InChI Key |

FFSSKCVNLAWMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)N2CC3=C(C2=O)C=CC(=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Approaches

The isoindolinone core is typically constructed via cyclization of substituted benzamide precursors. For example, fluorinated anthranilic acid derivatives undergo lactamization with piperidine-containing amines. A patent by describes spirocyclic isoindolinones synthesized through acid-catalyzed cyclization, yielding intermediates that are subsequently functionalized.

N-Alkylation and Chiral Induction

Introducing the piperidine moiety often involves N-alkylation. In, racemic 3-(piperidin-3-yl)-1H-indole derivatives were resolved using chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. This method could be adapted for isoindolinones:

- Racemic Synthesis : React 5-fluoro-isoindolinone with piperidin-3-amine under basic conditions.

- Diastereomer Formation : Alkylate with a chiral reagent (e.g., (S)-II in).

- Chromatographic Separation : Isolate diastereomers via HPLC.

- Hydrogenolysis : Remove the chiral auxiliary to yield enantiopure (S)-5-fluoro-2-(piperidin-3-yl)-3H-isoindol-1-one.

Mechanochemical Synthesis

Green chemistry approaches, such as ball milling, are emerging. demonstrated solvent-free synthesis of complex heterocycles using K₂CO₃ and epichlorohydrin. Adapting this method:

- Combine 5-fluoro-isoindolinone precursor, piperidin-3-amine, and K₂CO₃ in a ball mill.

- Mechanically activate reactions to form the C–N bond.

- Isolate the product and convert to hydrochloride using HCl gas.

Detailed Preparation Methods

Stepwise Synthesis via N-Alkylation

Procedure :

- Starting Material : 5-Fluoro-1H-isoindole-1,3(2H)-dione (1.0 equiv).

- Alkylation : React with piperidin-3-amine (1.2 equiv) in DMF, using K₂CO₃ (3.0 equiv) at 80°C for 12 hours.

- Chiral Resolution : Treat with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide (1.1 equiv) to form diastereomers.

- Separation : Purify via semi-preparative HPLC (CH₃CN/H₂O, 70:30).

- Hydrogenolysis : Use Pd/C (10 wt%) under H₂ to cleave the auxiliary.

- Salt Formation : Dissolve in EtOH, add HCl (1.1 equiv), and crystallize.

One-Pot Mechanochemical Route

Procedure :

- Milling : Combine 5-fluoro-isoindolinone (1.0 equiv), piperidin-3-amine (1.2 equiv), K₂CO₃ (3.0 equiv), and epichlorohydrin (1.5 equiv) in a ball mill.

- Reaction : Mill at 30 Hz for 90 minutes.

- Workup : Extract with CH₂Cl₂, wash with NaOH, and concentrate.

- Salt Formation : Treat with HCl/Et₂O, filter, and dry.

Optimization and Challenges

Enantiomeric Control

Achieving >99% enantiomeric excess (ee) requires precise chiral induction. The use of (S)-II in provided 92% ee, which was enhanced to >99% via recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features

The compound’s isoindole core and piperidine substituent differentiate it from other hydrochlorides. Below is a comparative analysis of key structural and physicochemical properties:

Key Observations :

- Piperidine vs. Piperazine : The target compound’s piperidine group contrasts with Ziprasidone’s piperazine, which introduces additional nitrogen atoms for hydrogen bonding .

- Fluorine Substitution: The 5-fluoro group may enhance metabolic stability compared to non-fluorinated analogs like Tapentadol, where fluorine is absent .

Pharmacological Implications (Inferred from Analogs)

- CNS Targeting: Piperidine-containing compounds (e.g., Tapentadol) often act as μ-opioid receptor agonists or norepinephrine reuptake inhibitors. The target compound’s piperidine moiety suggests similar CNS activity .

- Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility, a feature shared with Dosulepin HCl () and Memantine HCl .

- Structural Flexibility : The dioxopiperidine in ’s analog introduces conformational rigidity, whereas the target compound’s simpler piperidine may allow broader receptor compatibility .

Biological Activity

5-Fluoro-2-piperidin-3-yl-3H-isoindol-1-one hydrochloride is a synthetic compound that has garnered significant attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClFN2O |

| Molecular Weight | 284.76 g/mol |

The structure includes a piperidine ring and an isoindolinone moiety, with a fluorine atom contributing to its unique properties. The hydrochloride form enhances its solubility, making it suitable for various applications in biological studies.

Synthesis

The synthesis of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one hydrochloride typically involves several steps:

- Formation of the Isoindolinone Core : Cyclization of an appropriate precursor.

- Introduction of the Fluorine Atom : Electrophilic fluorination using reagents like Selectfluor.

- Attachment of the Piperidine Ring : Nucleophilic substitution reaction.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid.

The biological activity of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one hydrochloride is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring and isoindolinone core contribute to the compound’s stability and bioavailability .

Pharmacological Effects

Research has shown that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Demonstrated efficacy against various viruses, including influenza and HIV, at micromolar concentrations.

- Neuropharmacological Effects : Potential modulation of glutamate receptors, indicating possible anxiolytic and antipsychotic properties .

Case Studies

- Antiviral Efficacy : A study reported that derivatives similar to 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one showed significant inhibition of viral replication in cell cultures, with IC50 values ranging from 5–28 μM against influenza viruses .

- Neuropharmacology : In rodent models, compounds related to this structure demonstrated dose-dependent effects on behavior indicative of anxiolytic activity, suggesting potential therapeutic applications in anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-fluoro-2-piperidin-3-yl-3H-isoindol-1-one hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Fluoro-N-(piperidin-4-ylmethyl)isoindole | C14H18ClFN2O | Similar isoindole structure; different piperidine substitution |

| (R)-6-Fluoro-N-(piperidin-3-yl)isoindoline | C13H16ClFN2O | Variation in piperidine position; potential different effects |

| (S)-5-Fluoro-N-(piperidin-3-yl)isoindoline | C13H16ClFN2O | Stereoisomer with distinct pharmacological profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.